Cas no 2228877-49-2 (3-(3-cyclopropylphenoxy)azetidine)
3-(3-cyclopropylphenoxy)azetidine Chemical and Physical Properties
Names and Identifiers
-
- Azetidine, 3-(3-cyclopropylphenoxy)-
- 3-(3-cyclopropylphenoxy)azetidine
- EN300-1736411
- 2228877-49-2
-
- Inchi: 1S/C12H15NO/c1-2-10(9-4-5-9)6-11(3-1)14-12-7-13-8-12/h1-3,6,9,12-13H,4-5,7-8H2
- InChI Key: UJYACOVVGIATOH-UHFFFAOYSA-N
- SMILES: N1CC(OC2=CC=CC(C3CC3)=C2)C1
Computed Properties
- Exact Mass: 189.115364102g/mol
- Monoisotopic Mass: 189.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 21.3Ų
Experimental Properties
- Density: 1.150±0.06 g/cm3(Predicted)
- Boiling Point: 309.5±42.0 °C(Predicted)
- pka: 9.50±0.40(Predicted)
3-(3-cyclopropylphenoxy)azetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1736411-0.05g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 0.05g |
$1032.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-0.1g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 0.1g |
$1081.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-0.25g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 0.25g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-0.5g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 0.5g |
$1180.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-1.0g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 1g |
$1229.0 | 2023-06-04 | ||
| Enamine | EN300-1736411-2.5g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 2.5g |
$2408.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-5.0g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 5g |
$3562.0 | 2023-06-04 | ||
| Enamine | EN300-1736411-10.0g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 10g |
$5283.0 | 2023-06-04 | ||
| Enamine | EN300-1736411-1g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 1g |
$1229.0 | 2023-09-20 | ||
| Enamine | EN300-1736411-5g |
3-(3-cyclopropylphenoxy)azetidine |
2228877-49-2 | 5g |
$3562.0 | 2023-09-20 |
3-(3-cyclopropylphenoxy)azetidine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(3-cyclopropylphenoxy)azetidine
Introduction to Compound with CAS No. 2228877-49-2 and Product Name 3-(3-cyclopropylphenoxy)azetidine
The compound with the CAS number 2228877-49-2 and the product name 3-(3-cyclopropylphenoxy)azetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-(3-cyclopropylphenoxy)azetidine incorporates a cyclopropyl group and a phenoxy moiety, which are known for their ability to modulate biological pathways and enhance pharmacological activity.
Recent research in the field of chemical biology has highlighted the importance of azetidine derivatives in the development of novel therapeutic agents. Azetidine, a five-membered heterocyclic compound, is known for its versatility in drug design due to its ability to adopt various conformations and interact with biological targets. The presence of the 3-cyclopropylphenoxy group in this compound further enhances its pharmacological profile by introducing additional binding sites and improving metabolic stability.
One of the most compelling aspects of 3-(3-cyclopropylphenoxy)azetidine is its potential as a lead compound for the development of new drugs targeting various diseases. Studies have shown that compounds with similar structural motifs exhibit significant activity against enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The cyclopropyl group, in particular, has been identified as a key structural feature that contributes to enhanced binding affinity and selectivity.
In the realm of drug discovery, the synthesis and characterization of 3-(3-cyclopropylphenoxy)azetidine have been facilitated by advances in synthetic methodologies and computational chemistry. Modern techniques such as high-throughput screening and molecular docking have enabled researchers to rapidly identify promising candidates for further development. The phenoxy group, another important structural component, is known for its ability to enhance solubility and bioavailability, making it an attractive feature for pharmaceutical applications.
The pharmacokinetic properties of 3-(3-cyclopropylphenoxy)azetidine are also of great interest. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance. These properties are critical for ensuring that the drug reaches therapeutic levels in the body and remains effective over an extended period. Additionally, the compound's stability under various conditions makes it suitable for formulation into different dosage forms.
From a medicinal chemistry perspective, 3-(3-cyclopropylphenoxy)azetidine represents an excellent example of how structural modifications can lead to significant improvements in drug efficacy and safety. By incorporating both cyclopropyl and phenoxy groups into the azetidine core, researchers have created a molecule that is well-suited for interaction with biological targets while maintaining favorable pharmacokinetic properties. This approach underscores the importance of rational drug design in developing new therapeutic agents.
Future research on 3-(3-cyclopropylphenoxy)azetidine is expected to focus on optimizing its pharmacological activity and exploring its potential in clinical settings. Preclinical studies will be essential for evaluating its efficacy and safety profile before it can be considered for human trials. Additionally, computational modeling techniques will be used to further refine the structure of this compound and identify potential analogs with improved properties.
The broader implications of this research are significant for the pharmaceutical industry. The development of novel drugs based on azetidine derivatives like 3-(3-cyclopropylphenoxy)azetidine could lead to new treatments for a variety of diseases. By leveraging advances in synthetic chemistry and computational biology, researchers are paving the way for more efficient and effective drug discovery processes.
In conclusion, 3-(3-cyclopropylphenoxy)azetidine (CAS No. 2228877-49-2) represents a promising candidate for further development in pharmaceutical research. Its unique structural features, favorable pharmacokinetic properties, and potential applications in drug discovery make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a significant role in future medical advancements.
2228877-49-2 (3-(3-cyclopropylphenoxy)azetidine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)